REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)C(=O)C2=CC=CC=C12.O.NN>CO>[NH2:12][CH2:11][C:10]1[CH:13]=[CH:14][C:7]([C:6]#[N:5])=[CH:8][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=CC=C(C#N)C=C1)=O)=CC=CC2)=O
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Name
|
|
Quantity
|
6.32 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 300 ml of 1 mol dm-3NaOH
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Type
|
EXTRACTION
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Details
|
followed by extraction with ether
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Type
|
WASH
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Details
|
The ethereal layer was washed with saturated aqueous solution of sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |